
CID 78062297
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Identifier (CID) 78062297 is a chemical entity with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062297 involves specific chemical reactions and conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that undergo chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
CID 78062297 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: In substitution reactions, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
CID 78062297 has a wide range of applications in scientific research, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: In biological research, this compound is studied for its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in medical treatments and drug development.
Industry: this compound is used in industrial processes and applications, contributing to the development of new materials and products.
Mechanism of Action
The mechanism of action of CID 78062297 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and changes within the system. Understanding the mechanism of action is crucial for developing new applications and improving the efficacy of the compound.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications Its unique properties, preparation methods, and diverse applications make it a valuable subject of study
Properties
Molecular Formula |
AlTi3 |
|---|---|
Molecular Weight |
170.58 g/mol |
InChI |
InChI=1S/Al.3Ti |
InChI Key |
UNXOGNWSBYOZTR-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Ti].[Ti].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


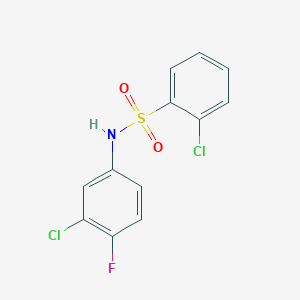
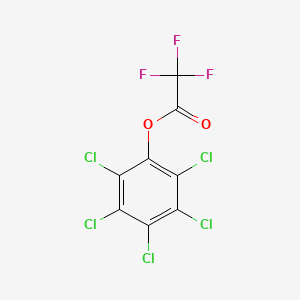
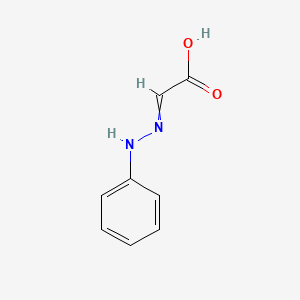
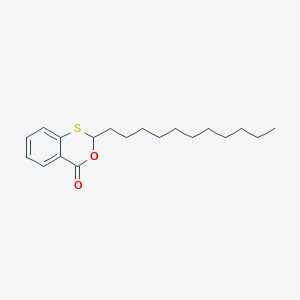
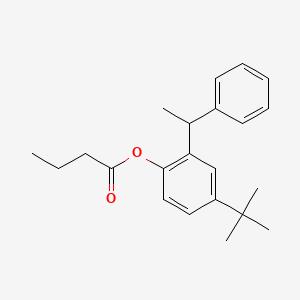
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

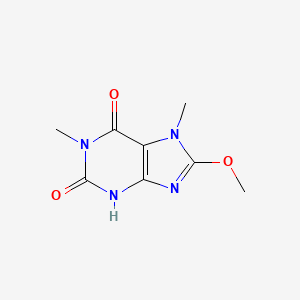
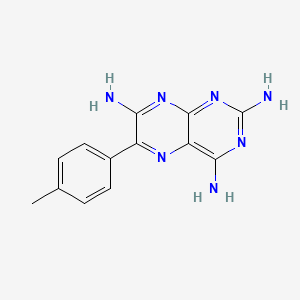

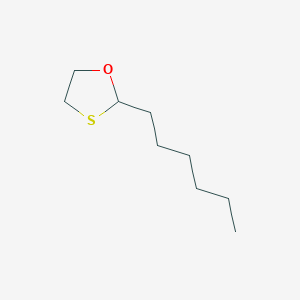
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
